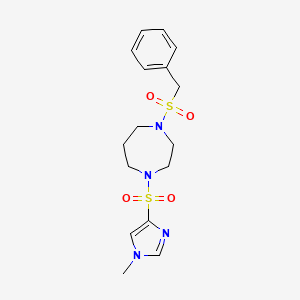

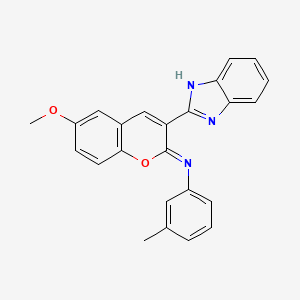

1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It has been extensively studied for its potential in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Multicomponent Synthesis

1-(Benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is related to compounds synthesized through multicomponent reactions, such as the Ugi reaction followed by intramolecular SN2 reactions. This method is used to create diazepane systems, demonstrating the compound's relevance in constructing complex molecular architectures efficiently. Such synthetic strategies are pivotal for developing pharmaceuticals and materials science applications (Banfi et al., 2007).

Diazotransfer Reagents

Compounds within the same family as 1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane, such as imidazole-1-sulfonyl azide hydrochloride, serve as diazotransfer reagents. They are crucial in transforming primary amines into azides and methylene substrates into diazo compounds, which are essential intermediates in organic synthesis and material science (Goddard-Borger & Stick, 2007).

Catalysis in Organic Synthesis

Imidazolium-based compounds, akin to 1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane, are used as catalysts in various organic reactions. For example, sulfonic acid functionalized imidazolium salts catalyze the synthesis of benzimidazoles efficiently, highlighting the compound's potential role in facilitating organic transformations (Khazaei et al., 2011).

Antioxidant Activity

Related compounds, such as 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes, have been synthesized and evaluated for their antioxidant activity. This suggests potential research applications of 1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane in studying and developing new antioxidants (Lavanya et al., 2014).

Solubility in Ionic Liquids

The solubility behavior of gases in ionic liquids containing imidazolium units suggests the relevance of compounds like 1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane in studying the physicochemical interactions and applications of ionic liquids in gas absorption processes (Anthony et al., 2005).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-benzylsulfonyl-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S2/c1-18-12-16(17-14-18)26(23,24)20-9-5-8-19(10-11-20)25(21,22)13-15-6-3-2-4-7-15/h2-4,6-7,12,14H,5,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWNSMDSFSDUMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2991944.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B2991951.png)

![10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B2991952.png)

![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-3-(3-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2991957.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991958.png)

![[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2991959.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2991960.png)

![3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2991962.png)

![2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2991963.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2991966.png)